![molecular formula C6H5Cl2N B3023964 2-Chloro-3-(chloromethyl)pyridine CAS No. 89581-84-0](/img/structure/B3023964.png)
2-Chloro-3-(chloromethyl)pyridine
Overview
Description
2-Chloro-3-(chloromethyl)pyridine is an organochlorine compound that is a pyridine substituted at position 2 by a chloromethyl group .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)pyridine involves a reaction of 3-picoline with oil of mirbane and a buffer agent solution. The solution is warmed up to 100°C and then to 140°C under constant temperature, with chlorine being passed into it . Another method involves the chemoselective directed metallation of 2-chloropyridine, which allows the synthesis of 2-substituted 3-carbonylated pyridines .Molecular Structure Analysis
The crystal structure of 2-(chloromethyl)pyridine is monoclinic, with a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å^3, and Z = 4 . The molecular formula is C6H5Cl2N .Chemical Reactions Analysis
2-Chloro-3-(chloromethyl)pyridine is produced by the direct reaction of pyridine with chlorine. The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)pyridine has a molecular weight of 162.02 . Its physical form is solid . The refractive index is n20/D 1.533 (lit.), and it has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) .Scientific Research Applications
Agrochemical Applications
“2-Chloro-3-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) . TFMP and its derivatives are widely used in the agrochemical industry. They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives, synthesized using “2-Chloro-3-(chloromethyl)pyridine”, are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety, synthesized using “2-Chloro-3-(chloromethyl)pyridine”, have been granted market approval .
Synthesis of Felezonexor
“2-Chloro-3-(chloromethyl)pyridine” is used as a starting material for the preparation of felezonexor .
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
“2-Chloro-3-(chloromethyl)pyridine” hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive magnetic resonance imaging contrast agent .
Base Catalyzed Alkylation of p-tert-butylcalixarene
“2-Chloro-3-(chloromethyl)pyridine” hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalixarene .
Mechanism of Action
Target of Action
2-Chloro-3-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which means it can donate an alkyl group to its target molecules. This compound is a precursor to pyridine-containing ligands .
Mode of Action
As an alkylating agent, 2-Chloro-3-(chloromethyl)pyridine can transfer its chloromethyl group to other molecules. This process involves the formation of covalent bonds, resulting in a change in the chemical structure of the target molecule . The exact mode of action can vary depending on the specific target and the environmental conditions.
Safety and Hazards
2-Chloro-3-(chloromethyl)pyridine is considered hazardous. It has been labeled with the signal word “Danger” and has hazard statements H302, H314 . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .
Future Directions
properties
IUPAC Name |
2-chloro-3-(chloromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIJVGEBIQHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468063 | |
Record name | 2-chloro-3-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)pyridine | |
CAS RN |
89581-84-0 | |
Record name | 2-chloro-3-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-chloromethyl-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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